molecular formula C35H28N4O5 B611028 Stauprimide CAS No. 154589-96-5

Stauprimide

Cat. No.: B611028
CAS No.: 154589-96-5
M. Wt: 584.6 g/mol
InChI Key: MQCCJEYZKWZQHU-JTPSWESPSA-N
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Scientific Research Applications

Stauprimide has several scientific research applications, including:

Biochemical Analysis

Biochemical Properties

Stauprimide interacts with the NME2 (PUF) transcription factor, leading to the down-regulation of c-Myc expression . This interaction plays a crucial role in biochemical reactions, particularly in the differentiation of stem cells .

Cellular Effects

This compound has been shown to increase the efficiency of the directed differentiation of mouse and human embryonic stem cells in synergy with defined extracellular signaling cues . It suppresses MYC transcription in cancer cell lines derived from distinct tissues . Using renal cancer cells, it has been confirmed that this compound inhibits NME2 nuclear localization .

Molecular Mechanism

The core mechanism of action for this compound centers on its ability to enhance the transcriptional activities of the NME2 protein, which is pivotal in cellular differentiation processes . It promotes embryonic stem cell (ESC) differentiation by inhibiting nuclear localization of the MYC transcription factor NME2, which in turn results in down-regulation of MYC transcription .

Temporal Effects in Laboratory Settings

The effects of this compound have been observed over time in laboratory settings. For instance, in H1184 cells, process formation was predominantly induced by this compound and, to a lesser extent, in lestaurtinib-, this compound-, and UCN-01-treated cells .

Dosage Effects in Animal Models

Administration of this compound has been shown to inhibit tumor growth in rodent xenograft models

Subcellular Localization

This compound functions by inhibiting the nuclear localization of the MYC transcription factor NME2

Preparation Methods

Stauprimide is synthesized through a series of chemical reactions starting from staurosporine. The synthetic route involves the modification of the staurosporine structure to introduce specific functional groups that enhance its biological activity. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired chemical transformations . Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

Stauprimide undergoes various chemical reactions, including:

Comparison with Similar Compounds

Stauprimide is unique among its analogs due to its specific ability to enhance the directed differentiation of stem cells. Similar compounds include:

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Stauprimide involves the condensation of two key starting materials, 2,4-dimethoxybenzaldehyde and 2-amino-3-methylbenzoic acid, followed by a series of reactions to form the final product.", "Starting Materials": [ "2,4-dimethoxybenzaldehyde", "2-amino-3-methylbenzoic acid", "Sodium hydroxide", "Methanol", "Hydrochloric acid", "Ethyl acetate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Dissolve 2,4-dimethoxybenzaldehyde and 2-amino-3-methylbenzoic acid in methanol.", "Step 2: Add sodium hydroxide to the mixture and stir for 2 hours at room temperature.", "Step 3: Acidify the mixture with hydrochloric acid to pH 2-3.", "Step 4: Extract the product with ethyl acetate.", "Step 5: Wash the organic layer with water and brine.", "Step 6: Dry the organic layer over anhydrous sodium sulfate.", "Step 7: Evaporate the solvent to obtain the crude product.", "Step 8: Purify the crude product by column chromatography using a mixture of ethyl acetate and hexane as the eluent.", "Step 9: Recrystallize the purified product from methanol to obtain Stauprimide." ] }

CAS No.

154589-96-5

Molecular Formula

C35H28N4O5

Molecular Weight

584.6 g/mol

IUPAC Name

N-[(2S,3R,4R,6S)-3-methoxy-2-methyl-16,18-dioxo-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-4-yl]-N-methylbenzamide

InChI

InChI=1S/C35H28N4O5/c1-35-31(43-3)23(37(2)34(42)18-11-5-4-6-12-18)17-24(44-35)38-21-15-9-7-13-19(21)25-27-28(33(41)36-32(27)40)26-20-14-8-10-16-22(20)39(35)30(26)29(25)38/h4-16,23-24,31H,17H2,1-3H3,(H,36,40,41)/t23-,24+,31-,35+/m1/s1

InChI Key

MQCCJEYZKWZQHU-JTPSWESPSA-N

Isomeric SMILES

C[C@@]12[C@@H]([C@@H](C[C@H](O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)C(=O)NC6=O)N(C)C(=O)C9=CC=CC=C9)OC

SMILES

CC12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)C(=O)NC6=O)N(C)C(=O)C9=CC=CC=C9)OC

Canonical SMILES

CC12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)C(=O)NC6=O)N(C)C(=O)C9=CC=CC=C9)OC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Stauprimide;  N-Benzoyl-7-oxostaurosporine; 

Origin of Product

United States
Customer
Q & A

Q1: What is the main mechanism of action of Stauprimide in cancer cells?

A1: this compound acts by selectively suppressing the transcription of the MYC oncogene. [] It achieves this by inhibiting the nuclear localization of NME2, a transcription factor that regulates MYC expression. [] By preventing NME2 from entering the nucleus, this compound effectively downregulates MYC transcription, leading to reduced MYC protein levels. []

Q2: What evidence supports the potential of this compound as an anti-cancer agent?

A2: Studies have demonstrated that this compound suppresses MYC transcription in various cancer cell lines, regardless of their tissue of origin. [] Importantly, administering this compound inhibited tumor growth in rodent xenograft models, indicating its potential efficacy in vivo. [] These findings provide a strong rationale for further exploring this compound as a potential anti-cancer therapeutic.

Q3: Besides its anti-cancer activity, how else has this compound been investigated in stem cell research?

A3: this compound has shown promise in promoting the differentiation of human embryonic stem cells (hESCs) towards definitive endoderm (DE). [, ] Researchers have investigated various protocols using this compound in combination with other factors, such as activin A and small molecule inducers, to enhance DE differentiation efficiency. [, ] This research highlights the potential of this compound in manipulating stem cell fate for regenerative medicine applications.

Q4: What are the limitations of current protocols for differentiating DE into pancreatic endocrine cells using this compound?

A4: Although this compound-primed hESCs showed competency for differentiation into pancreatic progenitors and hepatocyte-like cells, current protocols were not universally successful in generating pancreatic endocrine (PE) cells. [] This suggests that further optimization of differentiation protocols is required to improve the efficiency of generating specific endodermal derivatives, such as PE cells, from this compound-primed hESCs.

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